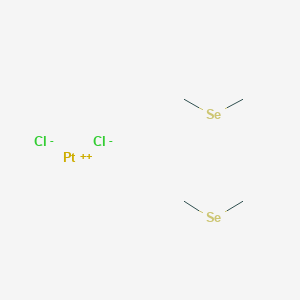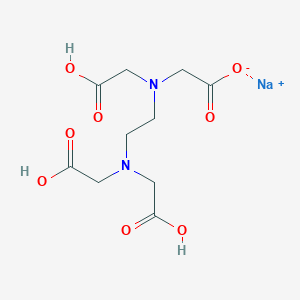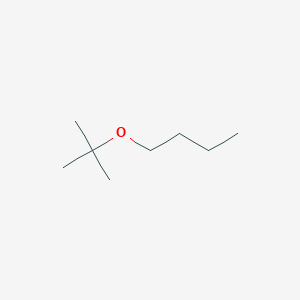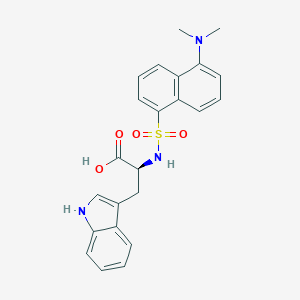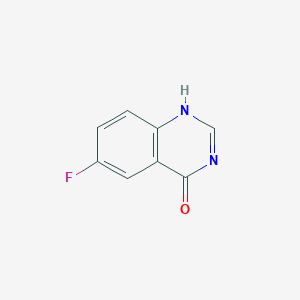
6-Fluoroquinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroquinazolin-4-ol and its derivatives have been the subject of various studies due to their potential as antimicrobial and antifungal agents, as well as their cytotoxic properties against cancer cell lines. These compounds have been synthesized and evaluated for their biological activities, particularly in the context of agriculture and medicine. The presence of the fluorine atom in the quinazoline ring structure is a common feature that has been explored for its impact on biological activity and molecular interactions .
Synthesis Analysis
The synthesis of 6-fluoroquinazolin-4-ol derivatives typically involves a pharmacophore hybrid approach, where different moieties are attached to the quinazoline core to enhance biological activity. For instance, 1,3,4-oxadiazole thioether derivatives containing the 6-fluoroquinazolinylpiperidinyl moiety have been synthesized and characterized using NMR and HRMS spectra, with some structures confirmed by single-crystal X-ray diffraction . Similarly, 1,2,4-triazole Mannich base derivatives and 1,2,4-triazole thioether derivatives have been designed and synthesized using molecular hybridization strategies . In the field of cancer research, halogenoanilino-6-bromoquinazolines and their fluorophenyl substituted derivatives have been synthesized to evaluate their potential as EGFR tyrosine kinase inhibitors . The synthesis of fluoroquinolone-based 4-thiazolidinones from lead molecules has also been reported . Additionally, the synthesis of 6-fluoroquinoline derivatives with antiplasmodial activity has been explored, with modifications to the quinoline ring to enhance activity against Plasmodium falciparum .
Molecular Structure Analysis
The molecular structures of these compounds are crucial for their biological activity. Single-crystal X-ray diffraction has been used to confirm the structures of several derivatives, providing insights into the molecular conformation and potential interaction sites for biological activity . The crystal structures of related compounds have also been reported, highlighting the role of fluorine in influencing intermolecular interactions and packing features in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of 6-fluoroquinazolin-4-ol derivatives is influenced by the presence of the fluorine atom and the attached substituents. These compounds have been synthesized through various reactions, including cyclocondensation, nucleophilic attack, and condensation with acid chlorides or aromatic aldehydes . The introduction of fluorine into the quinazoline ring has been shown to affect the biological activity of the compounds, as seen in the synthesis of flumequine, an antibacterial agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoroquinazolin-4-ol derivatives, such as log P, log D, and ligand efficiency, have been calculated or determined experimentally to assess their drug-likeness and potential as therapeutic agents . The introduction of fluorine is known to affect the lipophilicity and bioavailability of pharmaceutical compounds, which is an important consideration in drug design . The crystal structure analysis provides further evidence of the impact of fluorine on the molecular properties of these compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-Fluoroquinazolin-4-ol serves as a versatile intermediate in the synthesis of various fluorinated quinazoline derivatives, showcasing its importance in medicinal chemistry. The synthesis methods for such compounds involve cyclization reactions and treatments with different reagents to obtain desired fluorinated quinazolines with potential biological activities. For instance, the synthesis of 5- and 7-fluoroquinazolin-4(1H)-ones from 6-fluoroanthranilic acid through cyclocondensation with acid chlorides or aldehydes highlights its utility in creating fluorinated quinazoline scaffolds (Layeva et al., 2007).
Antimicrobial and Antifungal Applications
Derivatives of 6-fluoroquinazolin-4-ol have shown significant antimicrobial and antifungal properties, making them valuable in agricultural and pharmaceutical research. For example, novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety have been synthesized and evaluated for their antimicrobial activities, particularly against agricultural pathogens, indicating their potential as antimicrobial agents (Ding et al., 2021). Similarly, certain s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have demonstrated good antifungal activities, further underscoring the biological relevance of 6-fluoroquinazolin-4-ol derivatives (Xu et al., 2007).
Antiplasmodial Activity
6-Fluoroquinazolin-4-ol derivatives have also been explored for their antiplasmodial activity, showcasing their potential in combating malaria. The modification of 6-fluoroquinolines and subsequent testing against Plasmodium falciparum strains have revealed promising compounds that exhibit significant in vitro and in vivo activities, highlighting their potential as antimalarial agents (Hochegger et al., 2019).
Anticancer Potential
The synthesis and evaluation of new fluoroquinazolinone derivatives for their cytotoxic activities against cancer cell lines have demonstrated the potential of 6-fluoroquinazolin-4-ol derivatives as anticancer agents. Some compounds have displayed broad-spectrum anticancer activity, indicating the therapeutic potential of these derivatives in oncology (Zayed et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
6-fluoro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSMZAHKVXOYLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444277 |
Source


|
| Record name | 6-fluoroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinazolin-4-ol | |
CAS RN |
16499-56-2 |
Source


|
| Record name | 6-fluoroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

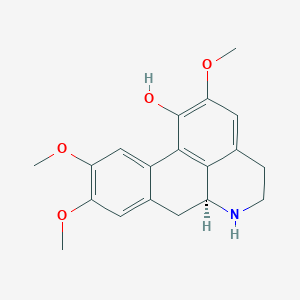
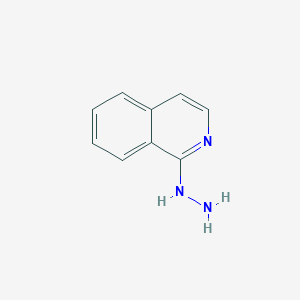
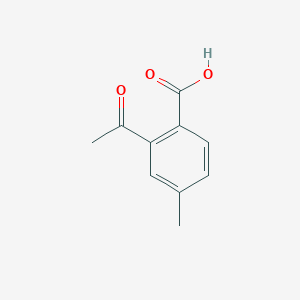
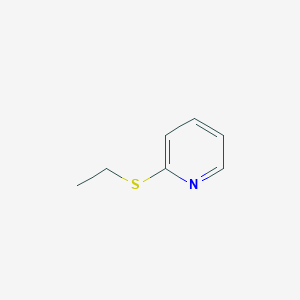
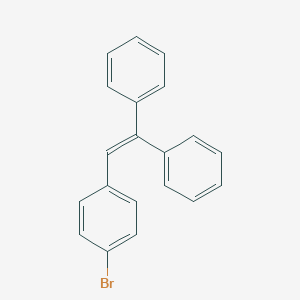
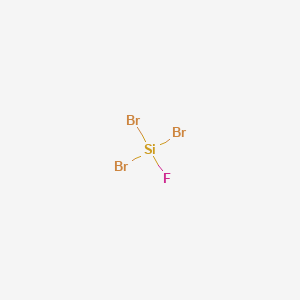
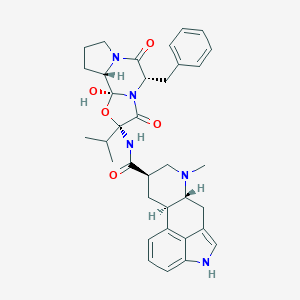
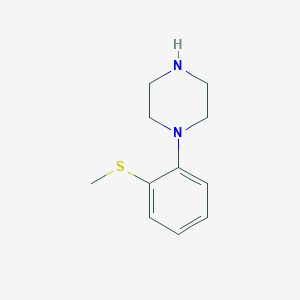
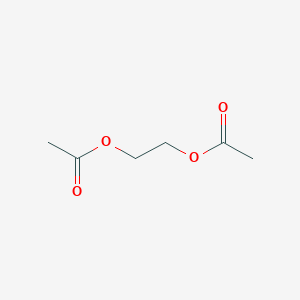
![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)
